molecular formula C21H25N5O3S B2521937 2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide CAS No. 893907-14-7

2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide

Cat. No. B2521937
CAS RN: 893907-14-7
M. Wt: 427.52
InChI Key: CEYVIHSNLZYJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide" is a complex molecule that appears to be related to a class of compounds known for their potential biological activities. The structure suggests the presence of a pyrimidine ring, which is a common feature in many biologically active compounds, including those with antiviral properties , and antifolate activities .

Synthesis Analysis

The synthesis of related compounds typically involves the alkylation of thiouracils, as seen in the synthesis of 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one . The process involves the use of 1-bromo-2-(3,5-dimethylphenoxy)ethane in DMF, which selectively reacts with the sulfur atom of the thiouracil. Similarly, the synthesis of antifolate compounds involves the coupling of a pyrrolo[2,3-d]pyrimidine derivative with various aryl thiols through an oxidative addition reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography. For example, the crystal structures of certain (diaminopyrimidin-2-yl)thioacetamide derivatives have been determined, revealing the inclination angles between the pyrimidine and aromatic rings . These structural details are crucial for understanding the molecular interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives often include the formation of hydrogen bonds, which can lead to the formation of dimers in the crystal structure . These interactions are significant as they can affect the solubility, stability, and reactivity of the compounds. The antifolate activity of related compounds is a result of their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cells .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. The presence of various substituents on the pyrimidine ring can affect the compound's hydrophobicity, electronic distribution, and overall molecular shape, which in turn can influence its biological activity . The antiviral and antitumor properties of these compounds are often a result of their interaction with specific biological targets, which is mediated by their physical and chemical characteristics .

Scientific Research Applications

Synthesis and Biological Evaluation

Novel Heterocyclic Compounds

Research has been conducted on synthesizing novel heterocyclic compounds derived from visnagenone and khellinone, targeting anti-inflammatory and analgesic agents. These compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrate significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. The synthesis involves complex reactions to yield new chemical structures with promising biological activities (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Another research focus is the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, exhibiting antimicrobial properties. These compounds, synthesized using 2-chloro-6-ethoxy-4-acetylpyridine, have shown good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid (Hossan et al., 2012).

Therapeutic Potential and Applications

Imaging and Diagnostic Applications

Compounds within this chemical family have been investigated for their potential in imaging applications. For instance, radioligands like [18F]PBR111, designed for imaging the translocator protein with PET, offer insights into the development of diagnostic tools for neurological conditions. The synthesis and biological evaluation of these compounds provide foundational knowledge for advancing neuroimaging techniques (Dollé et al., 2008).

Anticonvulsant Agents

Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has explored their potential as anticonvulsant agents. The synthesis of these derivatives and their pharmacological evaluation indicate moderate anticonvulsant activity, highlighting the therapeutic potential of such compounds in treating seizures (Severina et al., 2020).

properties

IUPAC Name

2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-6-26(7-2)15(27)12-30-19-16-18(24(4)21(29)25(5)20(16)28)22-17(23-19)14-10-8-9-13(3)11-14/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYVIHSNLZYJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.